![molecular formula C18H18N2 B2743651 1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole CAS No. 956962-20-2](/img/structure/B2743651.png)
1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances, and includes details about the conditions required for each step .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
The physical properties of a compound include its state of matter at room temperature, melting point, boiling point, density, solubility, and color. Chemical properties include its acidity or basicity, flammability, and reactivity with other substances .Applications De Recherche Scientifique
Environmental Applications
Although not directly related to the compound , it’s worth noting that polychlorinated biphenyls (PCBs) were once used as insulating fluids in electrical equipment. However, due to environmental concerns, their intentional manufacture has ceased .
Antibacterial Activity
Compounds derived from biphenyls, such as 3’,5’-dimethyl-[1,1’-biphenyl]-3,4,4’,5-tetraol , have shown inhibitory activity against carbapenem-resistant Acinetobacter baumannii bacteria .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit their effects through various mechanisms depending on their specific structures and targets .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of the compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Safety and Hazards
Propriétés
IUPAC Name |
3,4,5-trimethyl-1-(2-phenylphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-14(2)19-20(15(13)3)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMPQOZCJLUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

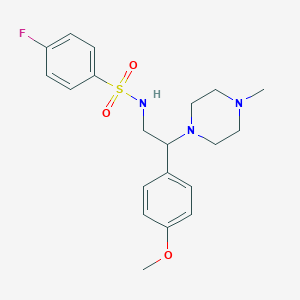
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)
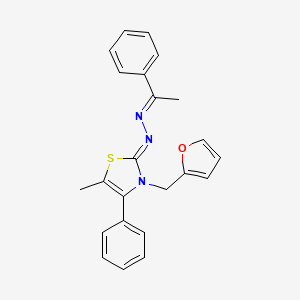
![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)
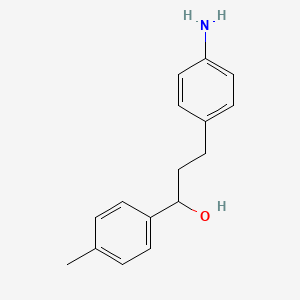


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)
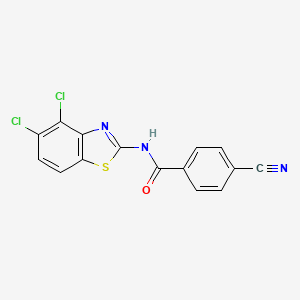
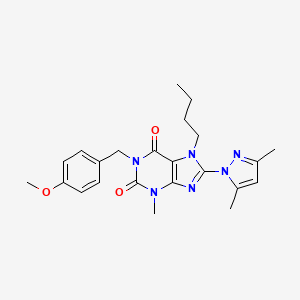
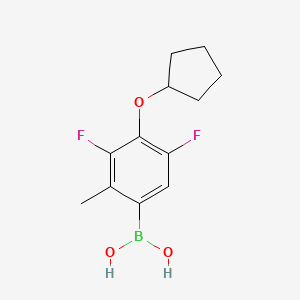
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)